molecular formula C6H11NO3 B589285 (1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol CAS No. 155239-00-2

(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol

Cat. No.: B589285
CAS No.: 155239-00-2
M. Wt: 145.158
InChI Key: RAJLHDDMNNFKNT-KCDKBNATSA-N
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Description

(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is an organic compound with the molecular formula C6H11NO3. This compound is characterized by its unique structure, which includes an amino group and three hydroxyl groups attached to a cyclohexene ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Amination: Introduction of the amino group at the 6alpha position is achieved through amination reactions, often using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation Products: Cyclohexene-1,2,3-trione derivatives.

    Reduction Products: Cyclohexane-1,2,3-triol derivatives.

    Substitution Products: Amides, alkylated derivatives.

Scientific Research Applications

(1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol: Unique due to its specific arrangement of functional groups.

    Cyclohexane-1,2,3-triol: Lacks the amino group, leading to different chemical properties and reactivity.

    Cyclohexene-1,2,3-triol: Similar structure but without the amino group, affecting its biological activity.

Properties

IUPAC Name

(1R,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJLHDDMNNFKNT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H]([C@@H]([C@H]1N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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